N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide
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Overview
Description
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide is a complex organic compound with a unique structure that includes a benzofuran ring, a methoxybenzoyl group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the cyclization of 2-hydroxybenzaldehyde with an appropriate acetophenone derivative under acidic conditions to form the benzofuran core. The methoxybenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the methylbenzamide moiety is attached via an amide coupling reaction using 2-methylbenzoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl groups in the benzoyl and benzamide moieties can be reduced to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the benzoyl group can produce 4-methoxybenzyl alcohol.
Scientific Research Applications
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for the development of new drugs targeting specific pathways or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The benzofuran ring and methoxybenzoyl group can participate in π-π stacking interactions and hydrogen bonding, respectively, with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-methoxybenzoyl)-1-benzofuran-3-yl)-2-(4-nitrophenoxy)acetamide
- N-(4-methoxybenzyl)-2-(4-phenyl-1-piperazinyl)acetamide
- 3-methoxy-N-(2-(4-methoxybenzoyl)-1-benzofuran-3-yl)benzamide
Uniqueness
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide is unique due to its specific combination of functional groups and the presence of the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H19NO4 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C24H19NO4/c1-15-7-3-4-8-18(15)24(27)25-21-19-9-5-6-10-20(19)29-23(21)22(26)16-11-13-17(28-2)14-12-16/h3-14H,1-2H3,(H,25,27) |
InChI Key |
KMBWUJKXFQXPHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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